N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-ethylbenzamide
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Overview
Description
Compound X , belongs to the benzothiazole class of organic compounds. Its chemical structure consists of a benzothiazole ring fused with a chlorophenyl group and an ethylbenzamide moiety. This compound exhibits interesting biological properties and has garnered attention in both medicinal and synthetic chemistry.
Preparation Methods
Synthetic Routes:: Several synthetic pathways lead to the formation of Compound X:
Diazo-Coupling: In this method, diazonium salts react with amines or amides to form the benzothiazole ring.
Knoevenagel Condensation: The condensation of an aldehyde with an amine or amide yields the desired compound.
Biginelli Reaction: A multicomponent reaction involving an aldehyde, an amine, and a β-ketoester or β-diketone.
Molecular Hybridization Techniques: Combining fragments from different molecules to create novel structures.
Microwave Irradiation: Accelerated synthesis using microwave energy.
One-Pot Multicomponent Reactions: Efficient, single-step methods for compound assembly.
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: Oxidative processes can modify the benzothiazole or phenyl groups.
Reduction: Reduction reactions may target specific functional groups.
Substitution: Halogenation or other substitutions occur at the chlorophenyl position.
Common Reagents: Reagents like sodium hypochlorite, reducing agents, and Lewis acids are employed.
Major Products: These include derivatives with altered substituents or functional groups.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential drug candidate, especially against tuberculosis (anti-tubercular activity).
Chemical Biology: Used as a probe to study biological processes.
Industry: Employed in the synthesis of other compounds or materials.
Mechanism of Action
The precise mechanism of action remains an active area of research. Compound X likely interacts with specific molecular targets, affecting cellular processes. Notably, it inhibits DprE1, a key enzyme involved in mycobacterial cell wall biosynthesis.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of benzothiazole, chlorophenyl, and ethylbenzamide moieties. Similar compounds include:
Compound Y: Shares the benzothiazole core but lacks the chlorophenyl group.
Compound Z: Contains the chlorophenyl group but lacks the benzothiazole ring.
Properties
Molecular Formula |
C22H17ClN2OS |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-ethylbenzamide |
InChI |
InChI=1S/C22H17ClN2OS/c1-2-14-7-9-15(10-8-14)21(26)24-19-13-16(11-12-17(19)23)22-25-18-5-3-4-6-20(18)27-22/h3-13H,2H2,1H3,(H,24,26) |
InChI Key |
HDCWPTIZUAQORP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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